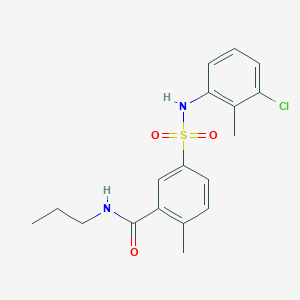
5-(N-(3-chloro-2-methylphenyl)sulfamoyl)-2-methyl-N-propylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(N-(3-chloro-2-methylphenyl)sulfamoyl)-2-methyl-N-propylbenzamide, commonly known as CMPB, is a chemical compound that has been widely used in scientific research applications. It belongs to the class of sulfonamide compounds and has been found to exhibit a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of CMPB involves its binding to specific target molecules, such as ion channels, receptors, and enzymes, and modulating their activity. CMPB has been found to interact with the pore-forming region of voltage-gated sodium channels, thereby inhibiting their activity and reducing the influx of sodium ions into the cell. This results in the inhibition of action potential propagation and the reduction of neuronal excitability. CMPB has also been shown to bind to the CB1 receptor and modulate its activity, leading to the regulation of pain, appetite, and mood.
Biochemical and Physiological Effects:
CMPB has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of voltage-gated sodium channels, which are essential for the propagation of action potentials in excitable cells. This results in the reduction of neuronal excitability and the inhibition of pain signaling. CMPB has also been found to modulate the activity of the CB1 receptor, leading to the regulation of appetite and mood. Additionally, CMPB has been shown to exhibit anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for the treatment of various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CMPB has several advantages for use in lab experiments. It is a well-established compound with a known synthesis method, making it readily available for use in research. It exhibits potent and specific effects on various target molecules, making it a valuable tool for studying the function of ion channels, receptors, and enzymes. However, like any other chemical compound, CMPB has certain limitations. Its use in lab experiments requires careful handling and storage due to its potential toxicity. Additionally, its effects may vary depending on the experimental conditions, making it necessary to optimize the experimental parameters for each study.
Direcciones Futuras
There are several future directions for research on CMPB. One potential area of research is the development of novel analogs of CMPB with improved potency and selectivity for specific target molecules. Another area of research is the investigation of the potential therapeutic applications of CMPB in the treatment of various neurological disorders, such as chronic pain, epilepsy, and multiple sclerosis. Additionally, the mechanism of action of CMPB on various target molecules could be further elucidated using advanced techniques such as X-ray crystallography and computational modeling.
Métodos De Síntesis
CMPB can be synthesized by reacting 3-chloro-2-methylbenzenesulfonamide with 2-methyl-N-propylbenzamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions of temperature and pressure to obtain the desired product in high yield and purity. The synthesis method of CMPB has been well established and is widely used in scientific research laboratories.
Aplicaciones Científicas De Investigación
CMPB has been extensively used in scientific research applications due to its ability to modulate the activity of various ion channels, receptors, and enzymes. It has been found to exhibit potent inhibitory effects on the activity of voltage-gated sodium channels, which are essential for the propagation of action potentials in excitable cells. CMPB has also been shown to modulate the activity of G protein-coupled receptors, such as the CB1 receptor, which is involved in the regulation of pain, appetite, and mood.
Propiedades
IUPAC Name |
5-[(3-chloro-2-methylphenyl)sulfamoyl]-2-methyl-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S/c1-4-10-20-18(22)15-11-14(9-8-12(15)2)25(23,24)21-17-7-5-6-16(19)13(17)3/h5-9,11,21H,4,10H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCCSCGATUBYRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-4-cyanophenyl 4'-octyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B7695625.png)

![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide](/img/structure/B7695648.png)
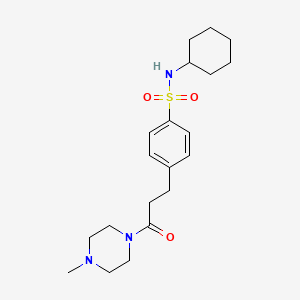
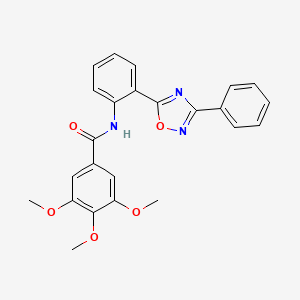
![methyl 4,5-dimethoxy-2-[3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido]benzoate](/img/structure/B7695672.png)
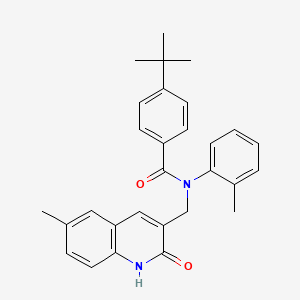

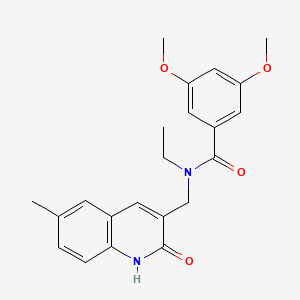
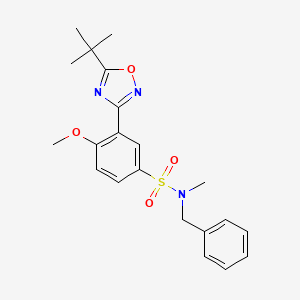
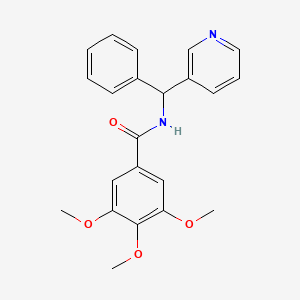

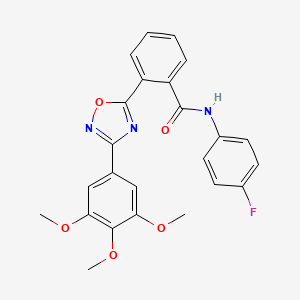
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7695733.png)